pKa Modulation and Potency Enhancement via 5-Fluoropiperidine Scaffold Relative to Non-Fluorinated Piperidine
A comparative SAR study on T-type calcium channel antagonists directly compared a 1,4-substituted piperidine analog containing a 3-fluoropiperidine core (Compound 30, cis isomer) against its non-fluorinated parent (Compound 6). The study quantified the impact of the fluorine substitution on pKa, target potency, and selectivity [1].
| Evidence Dimension | Target Potency (T-type Ca2+ channel FLIPR assay), pKa, and Selectivity |
|---|---|
| Target Compound Data | Compound 30 (3-fluoropiperidine analog): FLIPR IP = 32 nM, pKa = 7.9 [1] |
| Comparator Or Baseline | Compound 6 (non-fluorinated analog): FLIPR IP = 61 nM, pKa = 8.7 [1] |
| Quantified Difference | The fluorinated analog (30) is 2-fold more potent (32 nM vs 61 nM) and has a pKa reduced by 0.8 log units. Overall, Compound 30 demonstrated a 4-fold improvement in selectivity for the T-type channel over hERG and L-type channels compared to Compound 6 [1]. |
| Conditions | Depolarized FLIPR (Fluorometric Imaging Plate Reader) assay for T-type calcium channel inhibition; pKa measured by potentiometric titration [1]. |
Why This Matters
This demonstrates that the 5-fluoropiperidine scaffold can provide a quantifiable advantage in lowering pKa (a key parameter for reducing off-target effects like hERG liability) while simultaneously improving target potency, a critical dual benefit for lead optimization.
- [1] Shipe, W. D., et al. (2008). Discovery of 1,4-Substituted Piperidines as Potent and Selective Inhibitors of T-Type Calcium Channels. Journal of Medicinal Chemistry, 51(13), 3736-3763. View Source
